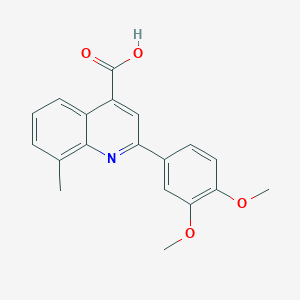
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of the related compound 3,4-Dimethoxyphenylacetic acid is given by the formula C10H12O4 .Chemical Reactions Analysis
3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The related compound 3,4-Dimethoxyphenylacetic acid is a pale cream powder . It has a melting point of 94.0-101.0°C and is soluble in water .Applications De Recherche Scientifique
Photolabile Protecting Group
2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is related to 8-bromo-7-hydroxyquinoline (BHQ), a compound used as a photolabile protecting group for carboxylic acids. BHQ offers greater photon efficiency compared to similar compounds, such as DMNB and Bhc, and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it useful in biological contexts, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Heterocyclic Compounds
This compound is part of the synthesis process for various heterocyclic compounds. For instance, derivatives like dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines have been synthesized using related compounds, highlighting its utility in creating complex organic structures (Zinchenko et al., 2009).
Auxiliary-Directed Palladium-Catalyzed Reactions
The compound is similar to 8-aminoquinoline auxiliary, used in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method shows some tolerance to functional groups, allowing the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).
NMDA Receptor Antagonism
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to this compound, have been studied for their antagonist activity at the glycine site on the NMDA receptor. These studies contribute to understanding the binding requirements for these receptors and could be relevant for designing drugs that target these sites (Carling et al., 1992).
Synthesis of Constrained Amino Acid Derivatives
In the synthesis of constrained nonproteinogenic amino acid derivatives, such as 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, compounds structurally similar to this compound are used. This demonstrates its role in creating novel amino acids for peptide synthesis (Czombos et al., 2000).
Molecular Conformation and Crystal Packing
Studies on substituted 4-Phenylquinolines, related to this compound, shed light on the molecular conformation and crystal packing in such structures. These studies are crucial for understanding the physical properties and stability of these compounds, which can be vital for their application in various fields (Sarveswari et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-13-14(19(21)22)10-15(20-18(11)13)12-7-8-16(23-2)17(9-12)24-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLPAVYSIQVPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

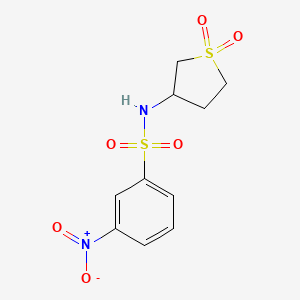
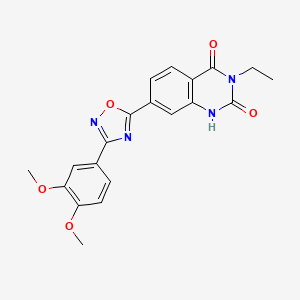
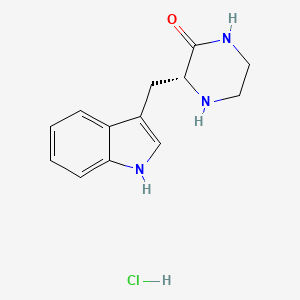
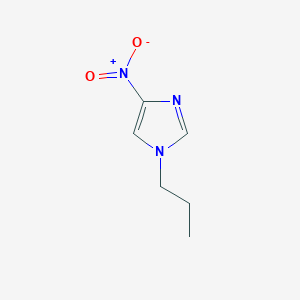
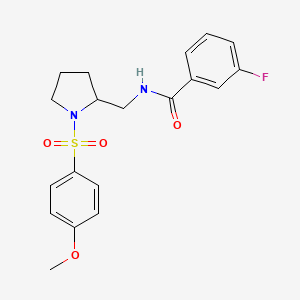
![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)



![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
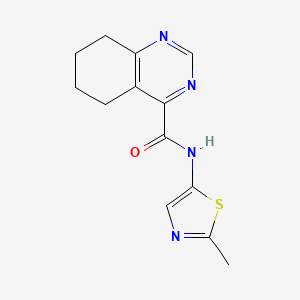
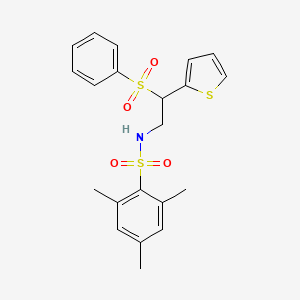
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)